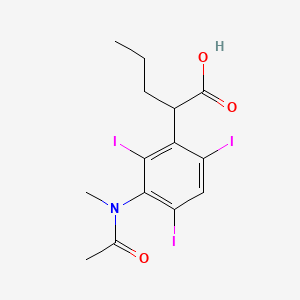
2-(3-(N-Methylacetamido)-2,4,6-triiodophenyl)valeric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triiodophenyl group and a valeric acid moiety. The presence of iodine atoms in its structure makes it particularly interesting for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a phenyl ring followed by the introduction of the methyl(acetyl)amino group. The final step involves the attachment of the valeric acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards .
化学反応の分析
Types of Reactions
2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, especially involving the iodine atoms in the compound
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
科学的研究の応用
2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, particularly in imaging and diagnostic techniques due to its iodine content.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical processes .
作用機序
The mechanism of action of 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with various biological molecules, leading to changes in their structure and function. This interaction can affect pathways involved in cellular signaling, enzyme activity, and gene expression .
類似化合物との比較
Similar Compounds
Some compounds similar to 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid include:
- 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]butyric acid
- 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]propionic acid
Uniqueness
What sets 2-[3-[Methyl(acetyl)amino]-2,4,6-triiodophenyl]valeric acid apart from similar compounds is its specific valeric acid moiety, which can influence its reactivity and interaction with biological systems. The presence of three iodine atoms also enhances its utility in imaging and diagnostic applications .
特性
CAS番号 |
23279-55-2 |
|---|---|
分子式 |
C14H16I3NO3 |
分子量 |
626.99 g/mol |
IUPAC名 |
2-[3-[acetyl(methyl)amino]-2,4,6-triiodophenyl]pentanoic acid |
InChI |
InChI=1S/C14H16I3NO3/c1-4-5-8(14(20)21)11-9(15)6-10(16)13(12(11)17)18(3)7(2)19/h6,8H,4-5H2,1-3H3,(H,20,21) |
InChIキー |
AMIVWKJDCSIIIA-UHFFFAOYSA-N |
正規SMILES |
CCCC(C1=C(C(=C(C=C1I)I)N(C)C(=O)C)I)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)


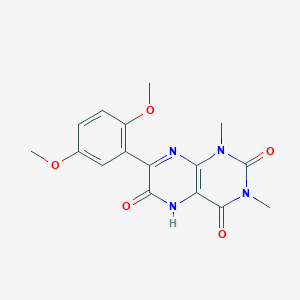
![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
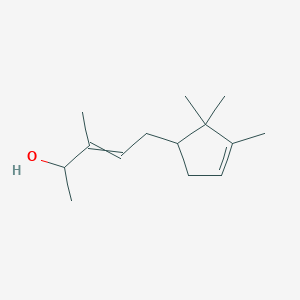
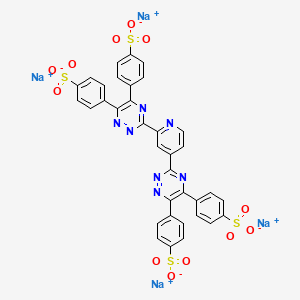
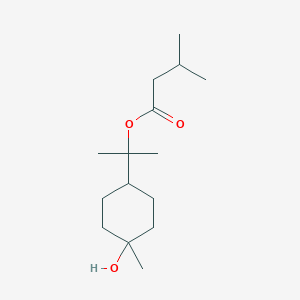
![2,3-Butanedione bis[o-(trimethylsilyl)oxime]](/img/structure/B13809694.png)

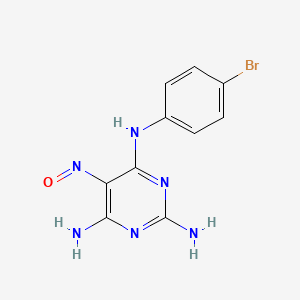
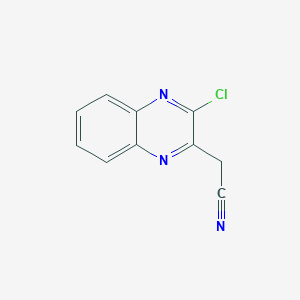
![N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)
